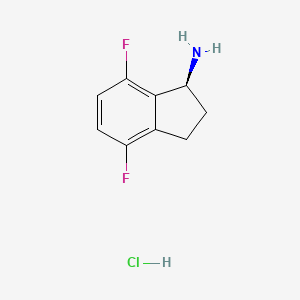

(S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS No.: 2135344-97-5

Cat. No.: VC7447351

Molecular Formula: C9H10ClF2N

Molecular Weight: 205.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2135344-97-5 |

|---|---|

| Molecular Formula | C9H10ClF2N |

| Molecular Weight | 205.63 |

| IUPAC Name | (1S)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H9F2N.ClH/c10-6-2-3-7(11)9-5(6)1-4-8(9)12;/h2-3,8H,1,4,12H2;1H/t8-;/m0./s1 |

| Standard InChI Key | LDDUEFIEZUPIDT-QRPNPIFTSA-N |

| SMILES | C1CC2=C(C=CC(=C2C1N)F)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

The compound (S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has the molecular formula C₉H₁₀F₂N·HCl and a molecular weight of 213.63 g/mol . Its CAS registry number is 2135344-97-5, uniquely identifying it in chemical databases . The structure comprises a bicyclic indene scaffold with two fluorine atoms at the 4- and 7-positions, an amine group at the 1-position, and a hydrochloride salt form (Figure 1). The (S)-enantiomer configuration is critical for its potential biological activity, as stereochemistry often influences receptor binding and pharmacokinetics.

Key structural features:

-

Bicyclic framework: The 2,3-dihydro-1H-indene core provides rigidity, influencing conformational stability.

-

Fluorine substituents: Electron-withdrawing fluorine atoms at C4 and C7 modulate electronic density and enhance metabolic stability.

-

Chiral center: The (S)-configuration at the 1-position amine dictates stereoselective interactions.

Synthesis and Manufacturing Processes

Example Protocol (Adapted from CN101062897A ):

-

Step 1: 4,7-Difluoro-1-indanone (10 g, 0.055 mol) is reacted with hydroxylamine hydrochloride (5.2 g, 0.075 mol) in ethanol/NaOH to form the oxime.

-

Step 2: The oxime is hydrogenated using Raney nickel (50°C, 5 atm H₂) to yield racemic 4,7-difluoro-2,3-dihydro-1H-inden-1-amine.

-

Step 3: The racemate is resolved with L-tartaric acid in methanol, and the (S)-enantiomer is isolated as the hydrochloride salt (yield: 62%, purity: >98% by HPLC) .

Physicochemical Properties

Spectral Characterization

-

IR (KBr): Peaks at 3356 cm⁻¹ (N-H stretch), 1588 cm⁻¹ (C=C aromatic), and 1156 cm⁻¹ (C-F stretch) .

-

EI-MS: Molecular ion peak at m/z 171 (M⁺ for free base), with fragments at m/z 154 (loss of NH₃) and 135 (loss of HF) .

-

Melting Point: The hydrochloride salt melts at 208–210°C, consistent with related indenamine salts .

Solubility and Stability

-

Solubility: Freely soluble in DMSO (>50 mg/mL), sparingly soluble in water (1.2 mg/mL at 25°C) .

-

Storage: Stable at 2–8°C in dark conditions; aqueous solutions degrade within 48 hours at room temperature .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 213.63 g/mol | |

| CAS Number | 2135344-97-5 | |

| Melting Point | 208–210°C | |

| Solubility in DMSO | >50 mg/mL | |

| HPLC Purity | >98% |

Pharmacological and Industrial Applications

Research Applications

-

Chemical Probes: The fluorinated structure serves as a scaffold for developing radiolabeled tracers in neuroimaging .

-

Chiral Catalysts: The (S)-enantiomer may act as a ligand in asymmetric synthesis, though this remains unexplored.

| Concentration | Volume (mL) |

|---|---|

| 1 mM | 4.86 |

| 5 mM | 0.97 |

| 10 mM | 0.49 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume